Gonadorelin
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSAKCOAKORKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H75N17O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1182.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Gonadorelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.88e-02 g/L | |
| Record name | Gonadorelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00644 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gonadorelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33515-09-2, 9034-40-6, 71447-49-9, 6918-09-8 | |
| Record name | Gonadorelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00644 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Luteinizing hormone-releasing factor | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Luteinizing hormone-releasing factor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gonadorelin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Luteinizing hormone releasing hormone human acetate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gonadorelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Trajectory and Foundational Discoveries in Gonadorelin Research
Early Elucidation of Gonadotropin-Releasing Hormone (GnRH) and its Decapeptide Structure
The pursuit of identifying the hypothalamic factor responsible for releasing gonadotropins from the pituitary gland was a significant challenge involving the processing of large quantities of hypothalamic tissue. This effort culminated in the independent isolation and structural characterization of gonadotropin-releasing hormone (GnRH) in the early 1970s. Researchers successfully identified GnRH as a decapeptide, a peptide composed of ten amino acids. nih.govmdpi.comnih.govoup.comguidetopharmacology.orgnih.govcabidigitallibrary.org The primary structure of mammalian GnRH (GnRH-I) was determined to be pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂. oup.comguidetopharmacology.orgnih.govnih.gov This structural identification was a crucial breakthrough, providing the molecular basis for understanding GnRH's function and subsequently developing synthetic versions.
Nobel Prize-Winning Contributions to GnRH Functionality
The groundbreaking work on the isolation and characterization of releasing hormones, including GnRH, was recognized with the Nobel Prize in Physiology or Medicine in 1977. nih.govwikipedia.orgwikipedia.orgpedsendo.orgese-hormones.org This prestigious award was shared by Roger Guillemin and Andrew V. Schally for their independent contributions to this field. nih.govwikipedia.orgwikipedia.orgpedsendo.orgese-hormones.org Their research definitively established the role of hypothalamic releasing hormones in controlling the anterior pituitary gland, solidifying the concept of neuroendocrinology and paving the way for therapeutic interventions targeting these pathways.
Evolution of Gonadotropin Therapies and Initial Animal-Derived Preparations
Prior to the identification and synthesis of GnRH, early attempts at gonadotropin therapy for reproductive disorders relied on preparations derived from animal sources. oup.comnih.govresearchgate.netelsevier.esnih.govelsevier.esresearchgate.netasu.edu These initial preparations, available from the early 1930s, included extracts from animal pituitaries and pregnant mare serum gonadotropin (PMSG). oup.comnih.govresearchgate.netnih.govresearchgate.netasu.edu While these preparations demonstrated some physiological effects and were used in early infertility treatments, their use was limited by issues such as variable purity, inconsistent potency, and the induction of antibody formation in humans due to their non-human origin. oup.comnih.govresearchgate.netasu.edu The recognition of these limitations highlighted the need for more consistent and well-defined therapeutic agents.
Development of Synthetic Gonadorelin Analogues and Early Therapeutic Applications
The determination of the decapeptide structure of GnRH opened the door for the chemical synthesis of the hormone and the development of synthetic analogues. nih.govoup.comwikipedia.orgmdpi.comresearchgate.netnih.govoup.com this compound is the synthetic form of native human GnRH. taylorandfrancis.com The synthesis of GnRH-based products, including agonists and antagonists, commenced in the 1970s following the structural discovery. mdpi.com Early attempts at modifying the native GnRH structure focused on increasing its stability and potency. nih.govmdpi.comresearchgate.net Native GnRH has a very short half-life in circulation, being rapidly degraded. oup.comnih.gov Modifications, such as substituting amino acids at specific positions (e.g., position 6 and 10), led to the creation of synthetic analogues with enhanced properties, including increased resistance to degradation and higher affinity for the GnRH receptor. mdpi.comoup.commdpi.comresearchgate.netnih.gov
The development of these synthetic GnRH analogues, often referred to as "-relin" compounds, marked a significant advancement. wikipedia.org The first synthetic GnRH analogue, leuprolide, was developed in 1985. mdpi.com These early synthetic analogues demonstrated the potential to modulate the hypothalamic-pituitary-gonadal axis, leading to investigations into their therapeutic applications. mdpi.comnih.gov The paradoxical effect of continuous administration of GnRH agonists, leading to the suppression rather than stimulation of gonadotropin release, was a key early finding that informed their therapeutic use. nih.govresearchgate.net This principle of desensitization became central to many early therapeutic strategies utilizing synthetic this compound analogues. wikipedia.orgnih.gov
| Key Discovery/Development | Approximate Year | Researchers/Contributors |
| Isolation and Structure Elucidation of GnRH | Early 1970s | Andrew V. Schally, Roger Guillemin, and their teams |
| Nobel Prize in Physiology or Medicine (for GnRH) | 1977 | Andrew V. Schally, Roger Guillemin, Rosalyn Yalow |
| Introduction of Animal-Derived Gonadotropin Therapy | 1930s | Various researchers and pharmaceutical companies |
| Development of Synthetic GnRH Analogues | 1970s-1980s | Various researchers (e.g., creation of leuprolide) |
Note: This table is generated based on the data presented in the text above.
Molecular and Cellular Mechanisms of Gonadorelin Action
Gonadorelin as a Gonadotropin-Releasing Hormone (GnRH) Agonist
As a GnRH agonist, this compound binds to and activates the GnRH receptor. nih.govpatsnap.combachem.compatsnap.commims.comthemunicheye.comwikipedia.org This activation initiates a cascade of intracellular events within the pituitary gonadotropes, ultimately leading to the release of stored LH and FSH and promoting the synthesis of new gonadotropins. bachem.compatsnap.com The ability of this compound to mimic the action of endogenous GnRH makes it a valuable tool for studying and manipulating the hypothalamic-pituitary-gonadal (HPG) axis. themunicheye.com
Interaction with GnRH Receptors on Anterior Pituitary Gonadotropes
This compound exerts its effects by binding to GnRH receptors (GnRHRs), which are predominantly located on the surface of gonadotropic cells in the anterior pituitary. nih.govpatsnap.combachem.compatsnap.commims.comthemunicheye.comwittmerrejuvenationclinic.comcorepeptides.comnih.govnih.gov These receptors belong to the large family of G protein-coupled receptors (GPCRs), characterized by a structure that typically spans the cell membrane seven times. nih.govnih.govnih.govgenome.jpcreative-biolabs.comnih.gov
Receptor Binding and Conformational Changes
The binding of this compound to the extracellular domain of the GnRH receptor induces conformational changes within the receptor structure. nih.govcreative-biolabs.comuit.no These changes are transmitted through the transmembrane helices to the intracellular domains, leading to the activation of associated G proteins. nih.govnih.gov Computational studies, utilizing methods such as docking and molecular dynamics simulations, have provided insights into the potential binding modes of GnRH and the conformational alterations that occur upon agonist binding, highlighting differences between inactive and active receptor states. uit.no A notable feature of the human GnRH receptor is its relatively short intracellular carboxy-terminal tail compared to many other GPCRs, which has implications for receptor internalization and desensitization kinetics. nih.govoup.com
Intracellular Signaling Cascades Triggered by GnRH Receptor Activation
Activation of the GnRH receptor by this compound primarily couples to heterotrimeric G proteins, predominantly those of the Gq/11 family. nih.govnih.govgenome.jpcreative-biolabs.comoup.combio-rad.comoup.comoup.comnih.govkegg.jp While Gq/11 coupling is the main pathway in pituitary gonadotropes, coupling to Gs and Gi has also been observed in certain cellular contexts, suggesting potential diversity in signaling depending on the cell type. nih.govgenome.jpcreative-biolabs.combio-rad.comoup.com
The activation of Gq/11 by the this compound-bound GnRH receptor stimulates the activity of phospholipase C (PLC), specifically PLCβ. patsnap.comnih.govnih.govnih.govgenome.jpcreative-biolabs.comoup.combio-rad.comoup.comoup.comnih.govkegg.jp PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (Ins(1,4,5)P3 or IP3) and diacylglycerol (DAG). patsnap.comnih.govgenome.jpoup.combio-rad.comoup.comnih.govkegg.jpresearchgate.netoup.comoup.com The generation of Ins(1,4,5)P3 and DAG is critical for mediating GnRH's effects on gonadotropin synthesis and secretion. nih.govresearchgate.net Studies have shown that GnRH stimulation leads to a biphasic increase in DAG formation, which is temporally correlated with the production of Ins(1,4,5)P3. oup.com
Here is a simplified representation of the phosphoinositide breakdown pathway:
| Precursor Molecule | Enzyme Activated by GnRHR Signaling | Second Messengers Produced |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) |
| Diacylglycerol (DAG) |
Ins(1,4,5)P3, one of the second messengers produced by PLC activity, diffuses into the cytoplasm and binds to specific receptors located on the endoplasmic reticulum, a major intracellular calcium storage organelle. patsnap.comnih.govgenome.jpoup.combio-rad.comoup.comkegg.jpresearchgate.netoup.comsmpdb.ca This binding triggers the rapid release of stored calcium ions (Ca2+) into the cytoplasm, leading to an increase in intracellular Ca2+ concentration. patsnap.comnih.govgenome.jpoup.combio-rad.comoup.comkegg.jpresearchgate.netoup.comsmpdb.ca GnRH stimulation results in a characteristic biphasic increase in intracellular Ca2+ levels, with an initial rapid spike due to intracellular release followed by a more sustained plateau phase dependent on the influx of extracellular Ca2+. oup.com
Diacylglycerol (DAG), the other second messenger generated by PLC, remains associated with the cell membrane. Elevated intracellular Ca2+ and the presence of DAG collectively activate various isoforms of protein kinase C (PKC). patsnap.comnih.govgenome.jpoup.combio-rad.comoup.comnih.govkegg.jpresearchgate.netoup.comoup.comsmpdb.ca PKC is a family of serine/threonine kinases that, once activated, phosphorylate numerous downstream protein targets, playing a vital role in mediating GnRH's effects on gonadotropin secretion and synthesis. nih.govresearchgate.net Different PKC isoforms, such as PKCδ and PKCε, have been implicated in GnRH signaling and exhibit distinct patterns of translocation within the cell upon stimulation. nih.govbio-rad.comresearchgate.net
Beyond the immediate Ca2+ and PKC pathways, GnRH receptor activation also triggers the activation of various mitogen-activated protein kinase (MAPK) cascades. nih.govgenome.jpbio-rad.comoup.comnih.govkegg.jpsmpdb.caresearchgate.netnih.govoup.comoup.comoup.com Key members of the MAPK family activated by GnRH include extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.govgenome.jpbio-rad.comoup.comnih.govkegg.jpsmpdb.caresearchgate.netnih.govoup.com
MAPK activation is frequently downstream of PKC, serving as a crucial link in transmitting signals from the cell surface to the nucleus. bio-rad.comoup.comnih.govoup.comresearchgate.netnih.govoup.comoup.comoup.com Activated MAPKs can translocate to the nucleus, where they phosphorylate and regulate the activity of transcription factors. genome.jpbio-rad.comkegg.jpsmpdb.caresearchgate.netnih.govoup.com This transcriptional regulation is essential for controlling the expression of genes encoding the gonadotropin subunits (LHβ, FSHβ, and αGSU), thereby influencing gonadotropin synthesis. nih.govbio-rad.comkegg.jpsmpdb.caresearchgate.netoup.com
Specific research findings highlight the complexity of MAPK activation:
ERK activation by GnRH can be dependent on PKC and calcium signaling. bio-rad.comnih.govoup.comoup.com Pathways involving c-Src, dynamin, and Ras may also contribute to ERK activation. bio-rad.comnih.govoup.com
JNK activation may involve a signaling route that includes PKC, c-Src, CDC42/Rac1, and MEKK1. bio-rad.comnih.gov
p38 MAPK is also activated by GnRH in pituitary cells, although its precise role in gonadotropin subunit transcription can vary depending on the specific subunit and cell model studied. nih.govbio-rad.comoup.com
The activation of these diverse intracellular signaling pathways—involving phosphoinositide breakdown, calcium mobilization, PKC activation, and MAPK cascades—orchestrates the complex cellular response of pituitary gonadotropes to this compound, ultimately leading to the regulated synthesis and secretion of LH and FSH.
Role of Reactive Oxygen Species (ROS) in Signaling Amplification and Feedback
Emerging data suggest that reactive oxygen species (ROS) play a significant role in this compound receptor signaling within gonadotropes. nih.govnih.gov ROS can contribute to the amplification of signals arising from GnRHR activation and participate in rapid feedback control mechanisms. nih.govnih.gov Studies in gonadotrope cell lines indicate that ROS are involved in the activation of MAP kinase signaling cascades. nih.govnih.gov The rapid and transient nature of ROS signaling is well-suited to the episodic pattern of this compound stimulation, contributing to both the rapid activation and resolution of activated signaling cascades. nih.gov ROS may also transiently inactivate negative feedback through reversible oxidation of dual-specificity phosphatases (DUSPs), which are key regulators of MAP kinase signaling. researchgate.net Furthermore, ROS involvement in both MAPK 1/3 and MAPK 8/9 activation suggests a role in regulating the transcription of both FSH beta (Fshb) and LH beta (Lhb) subunits. nih.gov
Regulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Synthesis and Release
This compound is the primary regulator of LH and FSH synthesis and secretion from the anterior pituitary gland. oncohemakey.com This process is critically dependent on the pulsatile release of this compound from the hypothalamus. ncats.iodrugbank.comoncohemakey.com Alterations in the frequency and amplitude of these pulses lead to differential synthesis and secretion of LH and FSH. nih.govnih.gov
Differential Regulation of LH and FSH Secretion
The pattern of this compound pulses is a key determinant of whether LH or FSH secretion is favored. Low-frequency this compound pulses tend to stimulate FSH release, while high-frequency pulses primarily stimulate LH release. nih.govmdpi.com This differential regulation allows for the coordinated control of follicular growth and ovulation in females and spermatogenesis in males. drugbank.commdpi.com While this compound is the main driver, other hormones, such as activin/inhibin and gonadal steroids, also interact with this compound signaling to modulate the differential secretion of LH and FSH. oncohemakey.commdpi.com
Transcriptional Regulation of Gonadotropin Subunit Genes (e.g., GnRHR gene, glycoprotein (B1211001) hormone alpha subunit gene, LH beta subunit gene, FSH beta subunit gene)
This compound regulates the expression of its own receptor (GnRHR) and the genes encoding the subunits of LH and FSH. nih.govoup.comoup.comfrontiersin.org LH and FSH are glycoprotein hormones composed of a common alpha subunit and a hormone-specific beta subunit. oncohemakey.commdpi.com The transcriptional regulation of these subunit genes is crucial for controlling gonadotropin synthesis. mdpi.comnih.gov
The transcription of the GnRHR gene is regulated by the pattern of this compound administration. oup.comoup.com Pulsatile this compound stimulation generally up-regulates GnRHR mRNA expression, while continuous exposure can lead to down-regulation. oup.comoup.com The GnRHR promoter contains regulatory elements, including putative repressor elements and cAMP response elements, that influence its transcriptional activity. oup.comoup.comnih.gov Steroidogenic Factor-1 (SF-1), an orphan nuclear receptor transcription factor, also plays a role in the tissue-specific regulation of GnRHR gene expression. uct.ac.za
The common glycoprotein hormone alpha subunit gene (CGA) is also regulated at the transcriptional level by this compound. nih.govnih.gov GnRH-stimulated transcription of the alpha subunit gene involves the activation of the MAP kinase pathway. nih.gov Specific DNA elements within the alpha subunit promoter, such as the GnRH-response element (GnRH-RE) and the pituitary glycoprotein hormone basal element (PGBE), are important for basal and this compound-stimulated expression. nih.gov Transcription factors like those from the Ets family bind to the GnRH-RE, and LH-2, a LIM-homeodomain transcription factor, appears to be involved in binding to the PGBE. nih.gov
The transcription of the LH beta (Lhb) and FSH beta (Fshb) subunit genes, which confer hormone specificity, is also differentially regulated by this compound pulse frequency. nih.govmdpi.com Decreased this compound pulse frequency favors Fshb transcription, while increased frequency favors Lhb transcription. nih.gov This differential transcriptional regulation contributes significantly to the varied secretion patterns of LH and FSH. nih.govmdpi.com The promoters of these beta subunit genes are regulated by developmental transcription factors and epigenetic mechanisms, including chromatin structure regulation and histone modifications. mdpi.comfrontiersin.org For example, SF-1 is involved in the this compound-induced association of menin with the beta-subunit genes, which plays a role in chromatin modifications. frontiersin.org
Data on the transcriptional regulation of gonadotropin subunit genes highlights the complexity of this compound's action. Below is a simplified representation of some key factors involved:
| Gene Target | Key Regulatory Elements/Factors | Regulation by this compound Pulse Frequency |
| Gonadotropin-Releasing Hormone Receptor (GnRHR) | Putative repressor elements, cAMP response elements, SF-1 | Up-regulated by pulsatile GnRH |
| Glycoprotein Hormone Alpha Subunit (CGA) | GnRH-Response Element (Ets factors), Pituitary Glycoprotein Hormone Basal Element (LH-2) | Stimulated by GnRH (involves MAPK) |
| Luteinizing Hormone Beta Subunit (Lhb) | SF-1, Epigenetic modifications | Favored by high-frequency GnRH pulses |
| Follicle-Stimulating Hormone Beta Subunit (Fshb) | SF-1, Epigenetic modifications | Favored by low-frequency GnRH pulses |
Note: This table provides a simplified overview; the actual regulatory mechanisms are complex and involve numerous other factors and interactions.
Pulsatile Nature of Hypothalamic this compound Release
A defining characteristic of this compound secretion is its pulsatile nature wikipedia.orgoup.com. This compound is released into the hypophysial portal circulation in discrete bursts or pulses, rather than as a continuous infusion oup.com. This pulsatile pattern is essential for the proper functioning of the reproductive system nih.govwikipedia.org. The frequency and amplitude of these pulses vary depending on the physiological state, such as different phases of the menstrual cycle in females or constantly in males nih.govwikipedia.org. For instance, during the follicular phase of the ovulatory cycle, increasing estrogen levels lead to an increase in this compound pulse frequency and amplitude, favoring LH synthesis and ultimately triggering the LH surge necessary for ovulation nih.gov. Conversely, progesterone (B1679170) increases during the luteal phase, slowing this compound pulse frequency and favoring FSH production nih.gov.
Importance of Pulsatile Administration vs. Continuous Exposure
The pulsatile delivery of this compound to the anterior pituitary is crucial for stimulating and maintaining gonadotropin synthesis and secretion nih.govoup.comtandfonline.com. Continuous exposure to this compound, in contrast, leads to desensitization and down-regulation of this compound receptors on pituitary gonadotropes, resulting in suppressed LH and FSH secretion oup.commednexus.org. This phenomenon was elegantly demonstrated in studies where continuous infusion of exogenous this compound failed to restore sustained gonadotropin secretion in primates with hypothalamic lesions, while intermittent administration successfully re-established it nih.gov. This differential response highlights the critical importance of the pulsatile signal for the pituitary's responsiveness oup.comtandfonline.com.
The underlying mechanism for this difference involves the regulation of this compound receptors (GnRH-R) in the pituitary. Pulsatile this compound administration helps maintain a high density of functional GnRH-R on the gonadotrope cell membrane, while continuous exposure leads to a decrease or down-regulation of these receptors mednexus.org. Loss of the GnRH response with continuous treatment is also known to be due to rapid uncoupling of the GnRH receptor from its intracellular signaling molecules followed by downregulation of receptor number .
Data illustrating the differential effects of pulsatile versus continuous GnRH administration on LH and FSH secretion have been observed in various studies. For example, in vitro studies using superfused rat pituitary cells showed that pulsatile GnRH stimulated LH and FSH secretion, with different pulse frequencies favoring the secretion of one gonadotropin over the other oup.com.
Table 1: Differential Effects of Pulsatile vs. Continuous GnRH on Gonadotropin Secretion
| GnRH Administration Pattern | Effect on LH Secretion | Effect on FSH Secretion | Proposed Mechanism |
| Pulsatile | Stimulated | Stimulated | Maintains GnRH-R density and signaling mednexus.org |
| Continuous | Suppressed | Suppressed | GnRH-R desensitization and downregulation oup.commednexus.org |
Note: This table summarizes general findings; specific effects can vary based on pulse frequency and physiological context.
Cellular Mechanisms Underlying GnRH Pulse Generation
The generation of pulsatile this compound release is a complex process involving intrinsic properties of this compound neurons and the coordinated activity of neuronal networks nih.govf1000research.com. While the precise mechanisms are still under investigation, several key components have been identified pnas.org.
Intrinsic Oscillatory Mechanisms of GnRH Neurons
Evidence suggests that this compound neurons themselves possess intrinsic oscillatory mechanisms that contribute to pulsatile release nih.govpnas.orgjneurosci.org. Studies using immortalized this compound-producing cell lines (GT1 cells) and embryonic this compound neuronal cultures have demonstrated spontaneous pulses of neuronal activation and this compound secretion even in isolation pnas.orgfrontiersin.org. Intracellular calcium oscillations have been observed in this compound neurons and are thought to be involved in this rhythmic activity pnas.orgjneurosci.orgfrontiersin.orgnih.govresearchgate.net. These oscillations can occur in the same time domain as observed firing bursts oup.com. Changes in the activity of kinases, phosphatases, or other posttranslational modifications, as well as autocrine feedback loops, could potentially contribute to an intrinsic low-frequency rhythm oup.com.
Autocrine and Paracrine Regulation of GnRH Release
This compound neurons are influenced by factors produced by themselves (autocrine) and by neighboring neurons and glial cells (paracrine) nih.gov. This compound itself may modulate its own release by binding to this compound receptors on a subpopulation of this compound neurons or via local networks involving other cells researchgate.net. Studies have shown that this compound agonists can reduce the frequency of pulsatile this compound release from GT1 cells oup.com. The presence of an autocrine/paracrine regulatory system based on this compound has been suggested in various reproductive tissues, including the hypothalamus oup.comucsd.edu.
Neuropeptides, growth factors, and cytokines produced within the hypothalamus can play a modulatory role in controlling this compound release, characterizing a hypothalamic paracrine system nih.govtandfonline.com.
Role of Kisspeptin (B8261505)/Neurokinin B (KNDy) Neurons in Pulse Generation
A significant body of research points to a subpopulation of neurons in the arcuate nucleus (ARC) as a key component of the this compound pulse generator f1000research.comfrontiersin.orgoup.com. These neurons co-express kisspeptin, neurokinin B (NKB), and dynorphin (B1627789) (Dyn), and are often referred to as KNDy neurons frontiersin.orgelifesciences.org. KNDy neurons are thought to drive pulsatile this compound release through the coordinated action of these neuropeptides frontiersin.orgelifesciences.orgbioscientifica.com. Kisspeptin, in particular, is a potent stimulator of this compound release, and its release is also pulsatile pnas.orgfrontiersin.org. KNDy neurons form a network that is targeted by steroid hormones and feeds back to the this compound pulse generator wikipedia.org. The synchronous activity of the KNDy network, coordinated by glutamate, NKB, and dynorphin signaling, is proposed to result in the pulsatile release of kisspeptin onto this compound dendrons bioscientifica.com. While there is strong evidence supporting the role of KNDy neurons as the GnRH pulse generator, the precise mechanisms of their synchronicity and modulation by afferent inputs are still being investigated oup.combioscientifica.com.
Influence of Gonadal Steroids on Pulsatility
Gonadal steroids, such as estradiol (B170435) and testosterone (B1683101), exert significant feedback effects on the hypothalamus and pituitary, modulating this compound pulsatility nih.govoup.comelifesciences.orgaimspress.comnih.gov. Generally, gonadal steroids exert negative feedback, inhibiting this compound and gonadotropin expression nih.gov. However, the pattern of feedback is complex and varies depending on the steroid type, concentration, and the physiological context nih.govaimspress.com.
Low levels of estradiol can inhibit this compound pulse amplitude, while progesterone can restrict this compound pulse frequency aimspress.com. Conversely, rapidly increasing estradiol levels, such as those occurring before ovulation, can exert positive feedback, leading to a marked increase in this compound secretion and the subsequent LH surge nih.govaimspress.comnih.gov. This positive feedback effect likely involves actions at both the hypothalamus and the pituitary, increasing pituitary sensitivity to this compound pulses .
Gonadal steroids influence this compound pulsatility, in part, by acting on KNDy neurons, which express steroid receptors nih.govelifesciences.org. Estradiol can differentially activate Kiss1 neurons in different hypothalamic regions, mediating both negative and positive feedback effects frontiersin.org. The mechanism underlying the differential activation of KNDy neurons by estradiol in the ARC versus the AVPV relies on different estrogen receptor signaling pathways frontiersin.org.
Testosterone also suppresses LH and FSH secretion, and this effect is blocked by a GnRH agonist, indicating that changes in hypothalamic GnRH secretion are responsible nih.gov.
Table 2: Influence of Gonadal Steroids on GnRH Pulsatility
| Steroid | Level/Context | Effect on GnRH Pulsatility | Proposed Mechanism |
| Estradiol | Low | Inhibits pulse amplitude aimspress.com | Acts on hypothalamus and/or KNDy neurons nih.govelifesciences.org |
| Estradiol | Rapidly increasing | Increases pulse frequency and amplitude nih.govaimspress.com | Positive feedback on hypothalamus and pituitary aimspress.com |
| Progesterone | Elevated | Restricts pulse frequency aimspress.com | Acts on hypothalamus, possibly via interneurons aimspress.com |
| Testosterone | Elevated | Suppresses GnRH secretion nih.gov | Negative feedback on hypothalamus nih.gov |
Note: This table provides a simplified overview; the interactions are complex and context-dependent.
Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation
The HPG axis is a complex endocrine pathway that governs reproductive activity. It begins with the pulsatile release of this compound (GnRH) from the hypothalamus into the hypophyseal portal circulation. bachem.comnih.govjst.go.jpteachmephysiology.com this compound then acts on gonadotropic cells in the anterior pituitary, stimulating the synthesis and secretion of two key gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govmims.comempowerpharmacy.comcorepeptides.combachem.comnih.govwikipedia.orgoup.com These gonadotropins travel through the bloodstream to the gonads (testes in males, ovaries in females), where they stimulate gametogenesis (sperm and egg production) and the production of sex steroids (testosterone, estrogen, and progesterone). corepeptides.comnih.govclinmedjournals.orgnih.govteachmephysiology.com
The pulsatile nature of this compound release is crucial for the proper functioning of the HPG axis. The frequency and amplitude of these pulses can vary under different physiological conditions and differentially regulate the secretion of LH and FSH. jst.go.jpoup.com For instance, higher GnRH pulse frequencies tend to favor LH secretion, while lower frequencies may favor FSH secretion. oup.com
Feedback Mechanisms within the HPG Axis
The HPG axis is subject to intricate feedback mechanisms, primarily involving the sex steroids produced by the gonads. These steroids exert both negative and, in some cases, positive feedback effects on the hypothalamus and pituitary gland, modulating this compound and gonadotropin secretion. researchgate.netclinmedjournals.orgnih.govteachmephysiology.com
Negative Feedback: Elevated levels of sex steroids, such as testosterone in males and estrogen and progesterone in females, typically inhibit the release of this compound from the hypothalamus and the sensitivity of the pituitary to this compound, thereby suppressing LH and FSH secretion. nih.govwikipedia.orgresearchgate.netnih.govteachmephysiology.com This negative feedback loop helps maintain hormonal homeostasis. While GnRH neurons themselves may not express significant levels of steroid hormone receptors, other neurons upstream that synapse with GnRH neurons are sensitive to sex steroids and relay this feedback. nih.govoup.com
Positive Feedback: In females, during the late follicular phase of the menstrual cycle, high levels of estrogen can exert a positive feedback effect on the hypothalamus and pituitary, leading to a surge in this compound and subsequently LH release. This LH surge triggers ovulation. clinmedjournals.orgteachmephysiology.com
Inhibin, a peptide hormone produced by the gonads, also contributes to feedback regulation, primarily inhibiting FSH secretion from the pituitary.
Integration of this compound with Other Neuroendocrine Factors (e.g., Gonadotropin-Inhibitory Hormone (GnIH))
The regulation of this compound secretion and, consequently, the HPG axis is not solely dependent on feedback from gonadal steroids. Other neuroendocrine factors also play significant roles, integrating various internal and external signals. Gonadotropin-Inhibitory Hormone (GnIH) is a key neuropeptide that actively inhibits gonadotropin release and interacts with the this compound system. nih.govmdpi.comfrontiersin.orgnih.govfrontiersin.orgwikipedia.orgnih.gov
GnIH, also known as RFamide-related peptide (RFRP) in mammals, was first discovered in birds as a factor inhibiting gonadotropin release. frontiersin.orgnih.govfrontiersin.orgwikipedia.org Subsequently, it has been identified in mammals and other vertebrates, demonstrating a conserved inhibitory role in the HPG axis. nih.govfrontiersin.orgnih.gov
GnIH exerts its inhibitory effects at multiple levels of the HPG axis. It acts directly on the pituitary gland to decrease gonadotropin synthesis and release. frontiersin.orgnih.govfrontiersin.orgnih.gov Furthermore, GnIH neurons project to this compound neurons in the hypothalamus, and this compound neurons express GnIH receptors (GPR147 and potentially GPR74), allowing for direct inhibition of this compound neuronal activity. mdpi.comfrontiersin.orgnih.govfrontiersin.orgwikipedia.orgnih.govoup.com This interaction suggests that GnIH can regulate reproduction by modulating GnRH release in addition to its direct pituitary effects. nih.govoup.com
Research indicates that GnIH may inhibit the activity of GnRH and/or kisspeptin neurons. mdpi.com Kisspeptin neurons are known to provide stimulatory input to GnRH neurons. mdpi.comclinmedjournals.orgfrontiersin.org While GnIH may not directly interfere with kisspeptin signaling on GnRH neurons, it can regulate kisspeptin neuronal activity. frontiersin.org Morphological evidence shows that GnIH neuronal fibers contact kisspeptin neurons, suggesting a direct modulatory role. mdpi.comfrontiersin.org
The integration of GnIH with the this compound system allows for fine-tuning of reproductive function in response to various internal states and environmental cues, such as photoperiod and stress. nih.govmdpi.comfrontiersin.org
Here is a table summarizing some key interactions:
| Factor | Source | Target(s) | Effect on this compound/HPG Axis |
| This compound | Hypothalamus | Anterior Pituitary (Gonadotropes) | Stimulates LH and FSH release |
| Sex Steroids | Gonads | Hypothalamus, Anterior Pituitary | Primarily Negative Feedback |
| Inhibin | Gonads | Anterior Pituitary | Inhibits FSH release |
| GnIH | Hypothalamus | Anterior Pituitary, GnRH Neurons, Kisspeptin Neurons | Inhibits Gonadotropin release, Inhibits GnRH activity |
| Kisspeptin | Hypothalamus | GnRH Neurons | Stimulates GnRH release |
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound (GnRH) | 638793 nih.govcorepeptides.com |
| Gonadotropin-Inhibitory Hormone (GnIH) | 16132914 (for RFRP-3, human homolog) guidetopharmacology.org (Note: Specific CID for GnIH varies by species, RFRP-3 is the human homolog) |
| Luteinizing Hormone (LH) | - |
| Follicle-Stimulating Hormone (FSH) | - |
| Testosterone | - |
| Estrogen | - |
| Progesterone | - |
| Inhibin | - |
| Kisspeptin | - |
Neuroendocrine Regulation of Gonadorelin Secretion
Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation
The HPG axis is a complex endocrine pathway that governs reproductive activity. It begins with the pulsatile release of this compound (GnRH) from the hypothalamus into the hypophyseal portal circulation. bachem.comnih.govjst.go.jpteachmephysiology.com this compound then acts on gonadotropic cells in the anterior pituitary, stimulating the synthesis and secretion of two key gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govmims.comempowerpharmacy.comcorepeptides.combachem.comnih.govwikipedia.orgoup.com These gonadotropins travel through the bloodstream to the gonads (testes in males, ovaries in females), where they stimulate gametogenesis (sperm and egg production) and the production of sex steroids (testosterone, estrogen, and progesterone). corepeptides.comnih.govclinmedjournals.orgnih.govteachmephysiology.com
The pulsatile nature of this compound release is crucial for the proper functioning of the HPG axis. The frequency and amplitude of these pulses can vary under different physiological conditions and differentially regulate the secretion of LH and FSH. jst.go.jpoup.com For instance, higher GnRH pulse frequencies tend to favor LH secretion, while lower frequencies may favor FSH secretion. oup.com
Feedback Mechanisms within the HPG Axis
The HPG axis is subject to intricate feedback mechanisms, primarily involving the sex steroids produced by the gonads. These steroids exert both negative and, in some cases, positive feedback effects on the hypothalamus and pituitary gland, modulating this compound and gonadotropin secretion. researchgate.netclinmedjournals.orgnih.govteachmephysiology.com
Negative Feedback: Elevated levels of sex steroids, such as testosterone (B1683101) in males and estrogen and progesterone (B1679170) in females, typically inhibit the release of this compound from the hypothalamus and the sensitivity of the pituitary to this compound, thereby suppressing LH and FSH secretion. nih.govwikipedia.orgresearchgate.netnih.govteachmephysiology.com This negative feedback loop helps maintain hormonal homeostasis. While GnRH neurons themselves may not express significant levels of steroid hormone receptors, other neurons upstream that synapse with GnRH neurons are sensitive to sex steroids and relay this feedback. nih.govoup.com
Positive Feedback: In females, during the late follicular phase of the menstrual cycle, high levels of estrogen can exert a positive feedback effect on the hypothalamus and pituitary, leading to a surge in this compound and subsequently LH release. This LH surge triggers ovulation. clinmedjournals.orgteachmephysiology.com
Inhibin, a peptide hormone produced by the gonads, also contributes to feedback regulation, primarily inhibiting FSH secretion from the pituitary.
Integration of this compound with Other Neuroendocrine Factors (e.g., Gonadotropin-Inhibitory Hormone (GnIH))
The regulation of this compound secretion and, consequently, the HPG axis is not solely dependent on feedback from gonadal steroids. Other neuroendocrine factors also play significant roles, integrating various internal and external signals. Gonadotropin-Inhibitory Hormone (GnIH) is a key neuropeptide that actively inhibits gonadotropin release and interacts with the this compound system. nih.govmdpi.comfrontiersin.orgnih.govfrontiersin.orgwikipedia.orgnih.gov
GnIH, also known as RFamide-related peptide (RFRP) in mammals, was first discovered in birds as a factor inhibiting gonadotropin release. frontiersin.orgnih.govfrontiersin.orgwikipedia.org Subsequently, it has been identified in mammals and other vertebrates, demonstrating a conserved inhibitory role in the HPG axis. nih.govfrontiersin.orgnih.gov
GnIH exerts its inhibitory effects at multiple levels of the HPG axis. It acts directly on the pituitary gland to decrease gonadotropin synthesis and release. frontiersin.orgnih.govfrontiersin.orgnih.gov Furthermore, GnIH neurons project to this compound neurons in the hypothalamus, and this compound neurons express GnIH receptors (GPR147 and potentially GPR74), allowing for direct inhibition of this compound neuronal activity. mdpi.comfrontiersin.orgnih.govfrontiersin.orgwikipedia.orgnih.govoup.com This interaction suggests that GnIH can regulate reproduction by modulating GnRH release in addition to its direct pituitary effects. nih.govoup.com
Research indicates that GnIH may inhibit the activity of GnRH and/or kisspeptin (B8261505) neurons. mdpi.com Kisspeptin neurons are known to provide stimulatory input to GnRH neurons. mdpi.comclinmedjournals.orgfrontiersin.org While GnIH may not directly interfere with kisspeptin signaling on GnRH neurons, it can regulate kisspeptin neuronal activity. frontiersin.org Morphological evidence shows that GnIH neuronal fibers contact kisspeptin neurons, suggesting a direct modulatory role. mdpi.comfrontiersin.org
The integration of GnIH with the this compound system allows for fine-tuning of reproductive function in response to various internal states and environmental cues, such as photoperiod and stress. nih.govmdpi.comfrontiersin.org
Here is a table summarizing some key interactions:
| Factor | Source | Target(s) | Effect on this compound/HPG Axis |
| This compound | Hypothalamus | Anterior Pituitary (Gonadotropes) | Stimulates LH and FSH release |
| Sex Steroids | Gonads | Hypothalamus, Anterior Pituitary | Primarily Negative Feedback |
| Inhibin | Gonads | Anterior Pituitary | Inhibits FSH release |
| GnIH | Hypothalamus | Anterior Pituitary, GnRH Neurons, Kisspeptin Neurons | Inhibits Gonadotropin release, Inhibits GnRH activity |
| Kisspeptin | Hypothalamus | GnRH Neurons | Stimulates GnRH release |
Gonadorelin Receptor Pharmacology and Desensitization
GnRH Receptor Characteristics and Distribution
The GnRH receptor is a member of the rhodopsin-like G protein-coupled receptor superfamily, characterized by a structure containing seven transmembrane domains. frontiersin.orgnih.govwikipedia.orgnih.gov Upon binding to gonadorelin, the receptor undergoes conformational changes that activate intracellular signaling pathways, primarily involving the Gq/11 family of heterotrimeric G proteins. frontiersin.orgoup.comwikipedia.orgmdpi.com This activation leads to an increase in phospholipase Cβ (PLCβ) activity, initiating downstream signaling events such as the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). frontiersin.org
While the anterior pituitary gland is the primary site of GnRH receptor expression, these receptors have also been detected in various extrapituitary tissues, including the ovary, testes, endometrium, myometrium, prostate, breast, and placenta. wikipedia.orgmdpi.com The presence of both GnRH and its receptor in these tissues suggests potential autocrine/paracrine functions beyond the classical hypothalamic-pituitary-gonadal axis. mdpi.com
Mammalian GnRH Receptor Structure and Lack of C-Terminal Tail
A unique characteristic of the mammalian type I GnRH receptor is the absence of a cytoplasmic carboxyl-terminal tail. frontiersin.orgnih.govtandfonline.combioscientifica.com This structural feature distinguishes it from most other GPCRs, which typically possess a C-terminal tail that plays a crucial role in receptor desensitization and internalization mediated by phosphorylation and β-arrestin binding. frontiersin.orgnih.govtandfonline.combioscientifica.com The lack of this tail in mammalian GnRH receptors contributes to their atypical resistance to rapid desensitization. frontiersin.orgtandfonline.combioscientifica.com Despite the absence of a C-terminal tail, the mammalian GnRH receptor retains characteristic amino acid sequence motifs found in rhodopsin-like, class A GPCRs. nih.govresearchgate.net
Mechanisms of Receptor Desensitization and Downregulation
While mammalian GnRH receptors are relatively resistant to rapid desensitization compared to non-mammalian GnRH receptors or other GPCRs with C-terminal tails, sustained exposure to this compound or its agonists leads to a state of desensitization and downregulation of gonadotrope cells. oup.comfrontiersin.orgoup.comtandfonline.compatsnap.comwikipedia.orgphysiology.orgnih.govresearchgate.net This desensitization is a key mechanism underlying the therapeutic use of GnRH agonists to suppress gonadotropin and sex hormone production. wikipedia.orgnih.govresearchgate.net
Sustained Agonist Exposure and Receptor Internalization
Sustained exposure to high concentrations of this compound or its agonists results in a decrease in the number of functional GnRH receptors on the cell surface. oup.comoup.comresearchgate.netoup.com Although the mammalian GnRH receptor does not undergo rapid agonist-dependent internalization to the same extent as receptors with C-terminal tails, studies indicate that it exhibits a low level of constitutive internalization. frontiersin.orgresearchgate.net Agonist-induced internalization and downregulation of mammalian GnRH receptors can occur, particularly when steps are taken to increase cell surface expression or when a C-terminal tail is added to the receptor. frontiersin.orgphysiology.org This process contributes to the reduced responsiveness of gonadotropes to subsequent GnRH stimulation. oup.compatsnap.com
Impact on Gonadotropin Secretion and Gene Expression
The desensitization of GnRH receptors due to sustained agonist exposure has a profound impact on gonadotropin secretion and gene expression. Initially, continuous stimulation with GnRH agonists can lead to a transient increase in LH and FSH secretion, known as the "flare effect." patsnap.comwikipedia.org However, with continued administration, the desensitization and downregulation of receptors lead to a significant reduction in the release of both LH and FSH. patsnap.comwikipedia.org
Role of MicroRNAs in Receptor Sensitivity
MicroRNAs (miRNAs) are small noncoding RNAs that play a role in regulating gene expression by binding to target mRNAs, affecting their stability or translation. nih.gov Research suggests that miRNAs are involved in modulating gonadotrope function and sensitivity to GnRH. mdpi.comoup.com Studies in gonadotrope cell lines and animal models have identified several miRNAs that are responsive to GnRH stimulation and may influence GnRH receptor expression or downstream signaling pathways. nih.govmdpi.comoup.comnih.gov For instance, studies have shown that GnRH can upregulate specific miRNAs like miR-132 and miR-212 in gonadotrope cells. mdpi.comoup.comnih.gov These miRNAs have been implicated in regulating FSH expression and may contribute to the complex regulatory loops that fine-tune gonadotrope responsiveness and desensitization. mdpi.comoup.comnih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies of this compound and its analogues have been instrumental in understanding the molecular determinants of receptor binding and activation, as well as in developing agonists and antagonists with modified pharmacological properties. This compound is a decapeptide with the sequence pGlu¹-His²-Trp³-Ser⁴-Tyr⁵-Gly⁶-Leu⁷-Arg⁸-Pro⁹-Gly¹⁰-NH₂. nih.govnih.govmdpi.com
SAR studies have revealed that the amino-terminal residues, particularly pGlu¹, His², and Trp³, are important for agonist activity and receptor binding. nih.gov The carboxy-terminal residues, especially Arg⁸, are also necessary for high-affinity binding to the GnRH receptor. nih.gov The Gly⁶ residue is important for allowing this compound to adopt a β-turn conformation, which is believed to be required for high-affinity interaction with mammalian receptors. bioscientifica.com
Modifications to the this compound sequence have led to the development of analogues with altered potency, duration of action, and agonist or antagonist properties. For example, replacing Gly in position 6 with a more bulky amino acid can lead to increased stability. muni.cz The sequence of the first three amino acids is crucial for receptor binding and is often conserved in agonists. muni.cz Antagonists, on the other hand, may involve modifications such as replacing Trp in position 3 with a non-physiologic amino acid, allowing them to bind to the receptor but preventing its activation. muni.cz These studies highlight the critical role of specific amino acid residues in determining the interaction of this compound and its analogues with the GnRH receptor.
Modifications for Enhanced Potency and Resistance to Degradation
Modifications to the native GnRH sequence are crucial for developing analogs with enhanced pharmacological properties. The rapid degradation of native GnRH in circulation limits its therapeutic utility. nih.gov Substitutions, particularly at position 6, are a primary strategy to increase resistance to enzymatic breakdown. mdpi.comwikipedia.org The introduction of a D-amino acid at this position, such as D-Leu in leuprolide or D-Trp in triptorelin, provides steric hindrance that protects the peptide from proteases. mdpi.comnih.gov
Beyond position 6, modifications at other positions also contribute to enhanced potency and altered pharmacokinetics. For example, modifications at position 10, often involving the deletion or alkylation of the C-terminal glycine, can further increase stability and receptor affinity. wikipedia.org The incorporation of unnatural amino acids or modifications to the peptide backbone can also influence receptor binding, efficacy, and metabolic stability. Structure-activity studies on synthetic GnRH analogs and naturally occurring variants have provided significant insights into how specific amino acid substitutions impact receptor interaction and biological activity. oup.com
Kinetic Binding Parameters and Drug Discovery
Understanding the kinetic binding parameters of GnRH analogs to the GnRH receptor is increasingly recognized as important in drug discovery, in addition to equilibrium binding affinity. Drug-target residence time, the duration for which a drug remains bound to its target receptor, can influence drug efficacy and duration of action. nih.govnih.govbohrium.com
Studies have been conducted to determine the kinetic receptor-binding characteristics of various GnRH peptide agonists. nih.govnih.govbohrium.com Novel assays, such as radioligand-binding competition association assays and homogeneous time-resolved FRET methods, have been developed for this purpose. nih.govnih.govbohrium.com These studies have revealed that while GnRH peptide agonists may have similar high affinities, their binding kinetics, particularly their residence times, can be quite divergent. nih.govnih.govbohrium.com For example, residence times for a panel of 12 GnRH peptide agonists were found to range from 5.6 minutes (goserelin) to 125 minutes (deslorelin). nih.govnih.govbohrium.com
Interactive Table: GnRH Agonist Binding Kinetics
| GnRH Agonist | Residence Time (minutes) |
| Goserelin | 5.6 |
| Deslorelin | 125 |
| Other agonists | Range between 5.6 and 125 |
Incorporating kinetic parameters alongside equilibrium binding data can provide new insights for the research and development of improved GnRH receptor-targeting drugs and potentially optimize treatment protocols. nih.govnih.govbohrium.comuniversiteitleiden.nlsigmaaldrich.com Differences in binding kinetics between agonists and antagonists, as well as subtle differences among mammalian GnRH receptors in their interaction with agonists and antagonists, have been observed. bioscientifica.comoup.com
Research Methodologies and Models in Gonadorelin Studies
In Vitro Experimental Models
In vitro models provide controlled environments to study the direct effects of Gonadorelin on cells and tissues, free from systemic influences.
Pituitary Glands and Isolated Pituitary Cell Cultures
Primary cultures of pituitary glands or isolated pituitary cells have been fundamental in understanding this compound's direct impact on gonadotropins. These models allow for the investigation of LH and FSH synthesis and release in response to this compound stimulation nih.govplos.org. Studies using isolated pituitary cells have characterized the properties of GnRH receptors, demonstrating temperature-dependent, rapid, and saturable binding of this compound to specific high-affinity sites nih.gov. Research has shown that cellular binding of this compound is followed by increased cGMP production and LH release nih.gov. While acutely dispersed cells may show impaired LH responses, this is attributed to a reversible post-receptor defect rather than a loss of receptor sites nih.gov. Furthermore, studies indicate that occupying a relatively small percentage of GnRH binding sites can elicit a near-maximal LH response, highlighting the non-linearity of GnRH-receptor coupling in cultured gonadotrophs nih.gov. Primary pituitary cell cultures have also been used to study the differential effects of this compound pulse frequency on LH and FSH secretion, demonstrating that different pulse frequencies optimally stimulate the release of each hormone oup.com.
Immortalized GnRH-producing Cell Lines (e.g., GT1 cells, alpha T3-1 cells)
Immortalized cell lines, such as the GT1 and alpha T3-1 lines, offer a stable and homogeneous population of cells that mimic aspects of GnRH-producing neurons or pituitary gonadotrophs medcraveonline.comoup.comnih.gov. GT1 cells, derived from genetically targeted tumorigenesis in mice, are used as an in vitro model of hypothalamic GnRH-secreting neurons merckmillipore.comucsd.edu. They express GnRH mRNA, process the precursor, and secrete GnRH in a pulsatile manner ucsd.edu. These cells have been valuable in studying the electrophysiological characteristics leading to pulsatile GnRH release and the transcriptional control of the GnRH gene medcraveonline.com. Alpha T3-1 cells are immortalized pituitary gonadotroph cells used to characterize the GnRH receptor and study signaling pathways activated by this compound oup.comnih.gov. Studies using alpha T3-1 cells have shown that this compound and its analogues induce a dose- and time-dependent increase in total inositol (B14025) phosphate (B84403) accumulation nih.gov. These cell lines facilitate complex cell biology studies due to their stability and ease of culture and transfection medcraveonline.com.
Embryonic GnRH Neuronal Cultures
Embryonic GnRH neuronal cultures, often derived from the olfactory placode where GnRH neurons originate, provide a model to study the development, migration, and initial functional properties of these neurons medcraveonline.comnih.govfrontiersin.orgnih.gov. These cultures can maintain post-mitotic GnRH neurons and preserve their migration patterns observed in vivo nih.gov. Nasal explant models, in particular, allow primary GnRH neurons to be maintained within a micro-network that preserves pulsatile secretion nih.gov. Studies using these models have provided insights into the cellular physiology of GnRH neurons and the importance of cell-to-cell communication for GnRH function nih.gov. They have also been used to study the mechanisms underlying the onset and control of pulsatility in GnRH neurons medcraveonline.com.
In Vivo Animal Models
In vivo animal models are essential for studying the systemic effects of this compound, its pharmacokinetics, and its impact on complex physiological processes and reproductive outcomes.
Hypothalamic-Lesioned Animals and Replacement Models
Hypothalamic-lesioned animal models, where the endogenous production of GnRH is disrupted, are used to study the effects of exogenous this compound administration as a replacement therapy nih.gov. These models help to understand how this compound administration can restore gonadotropin secretion and reproductive function in the absence of hypothalamic GnRH. Studies in rats, for instance, have utilized techniques like push-pull perfusion to measure LHRH (this compound) and LH simultaneously in freely behaving animals, providing insights into the control of LHRH secretion nih.gov.
Comparative Studies in Various Species (e.g., cattle, goats, monkeys, rats)
Comparative studies across different animal species are crucial for understanding the conserved and species-specific effects of this compound. Research in cattle has evaluated the effect of this compound treatment on pregnancy outcomes in embryo transfer programs scielo.brscielo.br. Studies have shown that this compound administration at the time of embryo transfer can increase pregnancy rates scielo.brscielo.br. For example, one study in cattle reported higher pregnancy per fixed-time embryo transfer (FTET) at both 30 and 60 days in groups treated with this compound compared to control groups scielo.brscielo.br.
Interactive Table 1: Effect of this compound Treatment on Pregnancy Outcomes in Cattle Embryo Transfer
| Group | Pregnancy per FTET at 30 days (%) | Pregnancy per FTET at 60 days (%) |
| Control | 40.0 scielo.brscielo.br | 37.0 scielo.brscielo.br |
| Treated | 45.8 scielo.brscielo.br | 43.0 scielo.brscielo.br |
Studies in rats have investigated the biodistribution of radiolabeled this compound conjugates, showing significant uptake in the breast and ovaries, consistent with the presence of GnRH receptors in these tissues researchgate.netakjournals.com. Comparative studies have also revealed species-specific differences in the testicular control of the hypothalamic-hypophysial axis, with apparently opposite responses observed between male rats and rabbits in response to castration and testosterone (B1683101) treatment nih.gov. Research in various species, including guinea pigs, rats, rabbits, monkeys, sheep, mares, and cows, has demonstrated that parenteral administration of GnRH results in a distinct increase in plasma LH and FSH levels europa.eu. The LH release in cattle has been shown to be dose-dependent and varies with the stage of the estrous cycle europa.eu.
Interactive Table 2: LH and FSH Release in Response to Parenteral GnRH in Various Species
| Species | LH Increase | FSH Increase |
| Guinea pigs | Distinct | Distinct |
| Rats | Distinct | Distinct |
| Rabbits | Distinct | Distinct |
| Monkeys | Distinct | Distinct |
| Sheep | Distinct | Distinct |
| Mares | Distinct | Distinct |
| Cows | Distinct | Distinct |
Comparative studies using different this compound products in lactating dairy cows have evaluated their efficacy based on the induction of ovulation and circulating LH profiles nih.gov. These studies have shown variations in ovulation response among different commercial this compound products nih.gov.
Human Subject Research and Clinical Studies
Human subject research plays a crucial role in elucidating the complex actions of this compound in regulating the reproductive axis. These studies often involve observing the natural pulsatile secretion of endogenous GnRH or administering exogenous this compound to assess its effects on pituitary gonadotropin release and subsequent gonadal function.
Observational Studies of Endogenous Pulsatile Patterns
Observational studies in human subjects have been instrumental in characterizing the endogenous pulsatile secretion of GnRH. Since directly measuring GnRH concentrations in hypophyseal blood or cerebrospinal fluid presents ethical and technical challenges, the pulsatile pattern of luteinizing hormone (LH) secretion is commonly used as a surrogate marker for GnRH pulsatility. nih.gov Studies have shown that the frequency and amplitude of LH pulses vary depending on the phase of the menstrual cycle in women, with more frequent pulses during the early follicular phase and decreased frequency during the luteal phase. nih.gov Abnormalities in this pulsatile pattern of GnRH secretion are associated with various reproductive disorders, including hypogonadotropic hypogonadism and hypothalamic amenorrhea. jst.go.jp
Controlled Administration of Exogenous this compound
Controlled studies involving the administration of exogenous this compound have provided significant insights into its pharmacodynamics and clinical applications. These studies often involve administering this compound in a pulsatile manner to mimic the natural hypothalamic secretion. hres.ca Pharmacodynamic studies have demonstrated that exogenous pulsatile this compound can effectively substitute for deficient endogenous GnRH, leading to the normalization of basal gonadotropin serum levels and the restoration of pituitary and ovarian function. hres.ca The patterns of LH and follicle-stimulating hormone (FSH) release observed after pulsatile this compound administration are generally similar to those in normal menstrual cycles. hres.ca
Clinical trials have investigated the effectiveness of this compound acetate (B1210297) in treating conditions such as hypothalamic amenorrhea. For instance, open, non-randomized studies have shown that this compound acetate can be effective in inducing ovulation in women with primary and secondary hypothalamic amenorrhea. ferring.ca In these studies, diagnosis was typically based on patient history and supported by low baseline LH and FSH levels, low estrogen, and normal prolactin and androgens. ferring.ca
Data from clinical studies on the effectiveness of this compound acetate in inducing ovulation and pregnancy in women with hypothalamic amenorrhea are summarized below:
| Patient Group | Ovulation Rate (%) | Pregnancy Rate (%) |
| Primary Hypothalamic Amenorrhea | ~70% (43/61) | ~39% (21/54) |
| Secondary Hypothalamic Amenorrhea | ~88% (83/94) | ~70% (68/97) |
Note: Data compiled from search result hres.ca. Pregnancy rates among treatment regimens for primary hypothalamic amenorrhea were reported as 16% (37/236). hres.ca
Studies have also explored different routes and frequencies of pulsatile this compound administration. For example, in women with primary and secondary hypothalamic amenorrhea receiving intravenous this compound, a 90-minute pulse frequency was frequently associated with ovulation. hres.ca
Advanced Analytical Techniques for this compound Detection and Characterization
The accurate detection and characterization of this compound in biological samples are crucial for both research and clinical purposes, including anti-doping control. Various advanced analytical techniques are employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS), also known as tandem mass spectrometry, is a powerful technique widely used for the detection and quantification of this compound and other peptides in complex biological matrices. mdpi.com LC-MS/MS combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, providing enhanced selectivity through multiple stages of sample fragmentation analysis. mdpi.com This technique is considered a reference method in areas like anti-doping analysis. nih.gov LC-MS/MS methods are employed to identify and quantify target analytes, offering highly reproducible, specific, and sensitive results for small peptides and their metabolites. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another widely used analytical technique for the separation and analysis of this compound. mdpi.com HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase as the sample is passed through a column under pressure. mdpi.com This technique can be used in conjunction with various detectors, including mass spectrometry (HPLC-MS). researchgate.net HPLC methods are utilized in research to analyze the properties of materials used for this compound detection, such as molecularly imprinted polymers (MIPs), by assessing analyte concentration before and after adsorption. mdpi.com
Immunoassays and Biosensing Platforms
Immunoassays and biosensing platforms offer alternative approaches for the detection of this compound, particularly in biological fluids. Immunoassays, such as enzyme-linked immunosorbent assays (ELISA), utilize the specific binding between antibodies and the target analyte for detection. nih.gov Biosensing platforms, including those based on surface plasmon resonance (SPR) and electrochemical methods, can be designed to detect this compound by employing biorecognition elements that interact specifically with the peptide. nih.govfrontiersin.orgresearchgate.net
Recent developments in biosensing include the use of biomimetic receptors, such as molecularly imprinted polymers (MIPs), as alternatives to traditional antibodies, especially for small molecules like this compound which may be poorly immunogenic. nih.govresearchgate.net For example, a biomimetic enzyme-linked immunosorbent assay (BELISA) using a polynorepinephrine-based MIP has been developed for this compound analysis, demonstrating adequate selectivity for biological specimens. nih.gov SPR biosensing coupled with MIPs has also been explored for sensitive and selective this compound detection. researchgate.net These platforms aim to provide sensitive and selective detection methods for this compound in various matrices. nih.govresearchgate.net
Physicochemical Methods of Analysis for Purity and Heterogeneity
Ensuring the purity and characterizing the heterogeneity of this compound preparations are critical steps in both research and pharmaceutical development. Physicochemical methods play a vital role in these analyses. Techniques such as reversed-phase high-performance liquid chromatography (HPLC) and thin-layer chromatography have been employed to assess the purity and identify the presence of related peptides in this compound preparations. nih.gov For instance, an analysis of the International Reference Preparation of this compound for Bioassay using reversed-phase HPLC indicated a purity of 88.3% (w/w). nih.gov
The stability-indicating properties of analytical systems, such as reversed-phase HPLC, are often verified using techniques like photodiode array detection and capillary zone electrophoresis. nih.gov These methods help to ensure that the analytical procedure can accurately detect and quantify this compound in the presence of its degradation products or other impurities. nih.gov
Other physicochemical methods, such as intact mass analysis, charge heterogeneity analysis (e.g., using capillary electrophoresis), and size exclusion chromatography, are also relevant for assessing the purity and heterogeneity of peptide preparations, including therapeutic peptides. kobia.krresearchgate.net These techniques provide information about the molecular weight, charge variants, and aggregation states of the peptide. Reference standards, such as those developed by the USP, are crucial for standardizing these physicochemical tests and supporting method development and validation. kobia.kr
Characterization of Degradation Products
Understanding the degradation pathways and characterizing the degradation products of this compound are essential for evaluating its stability and ensuring the quality of pharmaceutical formulations. Stress studies involving conditions such as acidic and alkaline hydrolysis, photolysis, thermal stress, and oxidation are commonly performed to induce degradation and identify the resulting impurities. researchgate.net
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the characterization of this compound degradation products. nih.govacs.org LC-MS allows for the separation of degradation products and the determination of their molecular masses, providing crucial information for elucidating their chemical structures. nih.govacs.org For example, LC-MS has been used to characterize degradation products of this compound in aqueous solution under different pH conditions. nih.gov
Studies have shown that the degradation kinetics of this compound in aqueous solution are influenced by factors such as pH, temperature, buffer ions, and ionic strength. nih.gov The pH-log Kobs profile of this compound degradation can exhibit different sections corresponding to proton, solvent, and hydroxyl-catalyzed degradation pathways, each potentially yielding different degradation products. nih.gov
Specific degradation pathways identified for this compound and its analogues include deamidation, debutylation, peptide bond hydrolysis (particularly at the N-terminal side of the Ser4 residue), and serine epimerization at higher pH values. acs.org Chiral amino acid analysis and tandem mass spectrometry (MS-MS) can further aid in the characterization of these degradation products and the elucidation of their chemical structures. acs.orgnsf.gov
Mathematical and Computational Modeling of GnRH Dynamics
Mathematical and computational modeling have become indispensable tools in this compound research, providing quantitative analysis and insights into the complex dynamics of the reproductive neuroendocrine system. researchgate.net These models help to integrate biological data, formulate hypotheses, and predict system behavior. researchgate.net Over the past two decades, mathematical modeling has been applied to describe and explore the physiology of the GnRH neuron, the mechanisms underlying GnRH pulsatile secretion, and GnRH signaling to the pituitary. researchgate.net
Modeling GnRH Neuron Physiology and Pulsatile Secretion
Mathematical models have been developed to understand the intrinsic properties of GnRH neurons and the mechanisms driving their pulsatile secretion. researchgate.netnih.gov In vitro studies using GnRH model systems and acute brain slice preparations have highlighted sustained bursting activity and spontaneous Ca2+ transients as key features of GnRH neuron behavior. researchgate.netnih.gov Biophysical models, drawing on formalisms like the Hodgkin-Huxley model, have been proposed to describe how inward and outward currents through voltage-gated ion channels contribute to membrane voltage changes and action potential generation in GnRH neurons. researchgate.net
Models have also investigated the role of network interactions in generating pulsatility. An early phenomenological model suggested that pulse generation could arise from timescale differences in nonlinear feedback interactions between system components. nih.gov More recent models have focused on the role of specific neuronal populations, such as KNDy (kisspeptin/neurokinin B/dynorphin) neurons, in driving GnRH pulses. nih.govjneurosci.org These models incorporate neuropeptide-driven interactions, such as the excitatory effect of neurokinin B and the inhibitory effect of dynorphin (B1627789), suggesting that KNDy neurons can operate collectively as a relaxation oscillator. nih.govjneurosci.org
Computational models have also explored the synchronization of GnRH neurons. A model based on the observation that cultured GnRH neurons express GnRH receptors proposed that GnRH itself can act as a feedback regulator and a diffusible synchronizing agent, sufficient for generating pulsatile release. nih.gov This model reproduced the effects of certain drugs that disturb the GnRH pulse generator and demonstrated robust synchronization even among heterogeneous neurons. nih.gov
Predictive Models for System Components and Feedback Interactions
Mathematical models are used to predict the behavior of the components within the hypothalamic-pituitary-gonadal (HPG) axis and the complex feedback interactions that regulate GnRH secretion. Models have explored how pulsatile GnRH release, a critical step in HPG axis control, stimulates the release of gonadotropin hormones (LH and FSH) from the anterior pituitary. nih.govnih.gov These models can investigate how different frequencies of GnRH pulses can differentially regulate LH and FSH secretion. nih.govoup.com For example, a mathematical model proposed that the differential secretion patterns of LH and FSH in response to GnRH frequency could be explained by the signaling action of activin and follistatin polypeptides. nih.gov
Predictive models also examine feedback mechanisms acting on GnRH neurons and the pituitary. Negative feedback from gonadal steroids on the hypothalamus and pituitary is a key regulatory element. frontiersin.orguit.no Models incorporating negative feedback, such as agonist-induced GnRH receptor internalization, have been developed to understand their impact on GnRH effects. nih.gov While some models predicted pronounced desensitization due to internalization, this was not always consistent with experimental data, suggesting other mechanisms might be involved in the observed bell-shaped pulse frequency-response relationship. nih.gov Other negative feedback mechanisms explored through theoretical studies include the role of RGS protein expression, MKP expression, IP3 receptor downregulation, ERK-mediated feedback, and receptor dimerization. nih.gov
Mathematical models, often employing ordinary or delay differential equations, are used to simulate the time evolution of hormone concentrations and follicular development, incorporating the feedback mechanisms between hormones like GnRH, FSH, LH, estradiol (B170435) (E2), progesterone (B1679170) (P4), and inhibins. frontiersin.org These models can be extended with pharmacokinetic sub-models to simulate the effects of drug administration, such as GnRH analogs, on cycle dynamics. frontiersin.org
Computational Modeling of GnRH Receptor Structure and Ligand Interaction
Computational modeling techniques are employed to study the structure of the Gonadotropin-releasing hormone receptor (GnRH-R) and its interaction with GnRH and its analogs. The GnRH-R is a Class A G-protein coupled receptor (GPCR) with a vital role in regulating sex hormones. uit.nouit.no Computational methods are valuable for investigating the activation mechanism of GnRH-R and how the receptor conformation changes upon ligand binding. uit.nouit.no
Techniques such as molecular docking and molecular dynamics (MD) simulations are used to study ligand poses and binding modes. uit.nouit.no GnRH can be docked into published X-ray crystal structures of the GnRH-R or homology models to predict how it interacts with residues in the binding pocket. uit.nouit.no Homology modeling is used to generate active receptor structures that may differ from inactive crystal structures. uit.nouit.no
MD simulations are then performed to further study the ligand binding mode and observe conformational changes in the receptor over time. uit.nouit.no These simulations can highlight differences in the dynamic behavior between inactive crystal structures and active homology models, showing how transmembrane helices might rearrange to resemble an active GPCR structure upon ligand binding. uit.nouit.no
Computational modeling, combined with receptor mutagenesis studies, helps to understand the molecular mechanisms of GnRH action and the structure-activity relationships of GnRH and its analogs. oup.combioscientifica.com These studies can identify key amino acid residues in the receptor involved in ligand binding and receptor activation. bioscientifica.comnih.gov For example, computational models and mutagenesis experiments have provided insights into the interaction of GnRH with residues in the transmembrane domains and extracellular loops of the GnRH receptor. bioscientifica.comnih.gov This knowledge is crucial for the rational design of new GnRH analogs with desired properties. bioscientifica.com
Future Directions and Emerging Research Avenues
Exploration of Gonadorelin in Combination Therapies
Ongoing studies are investigating the potential of this compound when used in conjunction with other therapeutic agents. This approach aims to enhance efficacy, broaden the range of treatable conditions, and potentially mitigate side effects associated with monotherapy.
Combination with Other Peptides or Hormone Therapies
Research is exploring combining this compound with other peptides or hormone therapies to address complex endocrine disorders and severe infertility cases. For instance, the therapeutic efficacy of Corifollitropin alfa, a synthetic gonadotropin, may be increased when used in combination with this compound. drugbank.com Studies are also investigating this compound in combination with other hormone therapies for chronic endocrine disorders. swolverine.com Combining GnRH therapy with testosterone (B1683101) has shown improvements in lean body mass and strength outcomes in men. swolverine.com While this compound is used to stimulate natural hormone production without directly using testosterone or estrogen, its role in combination with other hormone therapies is an area of ongoing investigation. americanmedicalwellness.comvalhallavitality.com
Personalized Hormone Medicine and Precision Treatments
The advent of genomic testing and hormone receptor profiling is paving the way for personalized medicine approaches, where this compound may play a significant role in tailoring treatments to individual patient profiles. swolverine.com
Role in Customized Hormone Replacement
With a deeper understanding of individual hormonal profiles and genetic predispositions, this compound could be utilized in customized hormone replacement strategies. swolverine.com By stimulating the body's natural production of LH and FSH, this compound helps restore hormonal balance, which could be a key component in personalized hormone therapy plans aimed at addressing specific deficiencies and symptoms. swolverine.comamericanmedicalwellness.com This approach may offer a way to support natural hormone function rather than relying solely on exogenous hormone administration. americanmedicalwellness.comvalhallavitality.com
Precision Fertility Treatments
In the realm of fertility, personalized approaches using this compound are being explored to optimize outcomes. swolverine.com For women with ovulatory dysfunction, including conditions like PCOS or hypothalamic amenorrhea, this compound is used to restore ovulatory cycles and promote natural conception. swolverine.com Precision fertility treatments could involve tailoring this compound administration based on an individual woman's specific hormonal profile and response, potentially improving egg quality and increasing pregnancy rates. swolverine.comamericanmedicalwellness.com A study comparing pulsatile this compound pump therapy to cyclical gonadotropin therapy in men with congenital hypogonadotropic hypogonadism found that spermatogenesis occurred earlier in the this compound group. researchgate.net
Novel Therapeutic Applications Beyond Reproductive Disorders
Emerging research suggests that this compound and its analogs may have therapeutic applications beyond their traditional use in reproductive medicine. swolverine.comoup.com This is partly due to the discovery of GnRH receptors in various non-reproductive tissues and cancer cells. frontiersin.orgsemanticscholar.orgmedcraveonline.com
Hormone-Resistant Cancers (e.g., Prostate, Breast, Ovarian)
This compound analogs are being investigated for their potential role in the treatment of hormone-resistant cancers, including prostate, breast, and ovarian cancers. swolverine.comoup.comfrontiersin.orgresearchgate.net While this compound itself is not typically used to suppress sex hormone production like some of its continuous analogs, the broader class of GnRH agonists and antagonists has demonstrated utility in managing hormone-sensitive conditions like prostate cancer and endometriosis. wittmerrejuvenationclinic.com
In prostate cancer, androgen deprivation therapy (ADT) using GnRH agonists is a standard treatment, showing high response rates in metastatic disease and improving survival in patients with locally advanced prostate cancer when combined with radiation therapy. nih.gov this compound, as a GnRH agonist, has completed Phase 3 trials for prostate cancer treatment. drugbank.com While GnRH agonists are effective, the tumor can progress to castration-resistant prostate cancer (CRPC). mdpi.com However, GnRH receptors are also expressed in CRPC tissues, and binding to GnRH agonists and antagonists has shown antiproliferative and proapoptotic effects in these cells. mdpi.com Clinical trials are exploring the combined use of GnRH agonists and antagonists with standard therapies like chemotherapy (e.g., docetaxel) and newer agents (e.g., enzalutamide, abiraterone) for CRPC, showing improved disease-free survival. mdpi.com Some GnRH analogs, such as a conjugate of doxorubicin-GnRH agonist (AEZS-108), have been tested in clinical trials for metastatic hormone-resistant prostate cancer, showing clinical benefit in a percentage of patients. frontiersin.org
For breast cancer, GnRH analogs are used for ovarian suppression in premenopausal women with hormone receptor-positive breast cancer. wittmerrejuvenationclinic.comnih.govnih.gov This reduces estrogen levels, which can fuel tumor growth. nih.gov Studies have shown that adding GnRH analogs to tamoxifen (B1202) or chemotherapy can reduce breast cancer recurrence and improve disease-free survival. nih.gov this compound has completed Phase 3 trials for female breast cancer treatment. drugbank.com While GnRH agonists primarily act by suppressing ovarian function in breast cancer treatment, there is also evidence suggesting direct anticancer effects independent of hormone suppression. nih.gov Research is also exploring the use of GnRH agonists for ovarian preservation in young breast cancer patients undergoing chemotherapy. researchgate.netwjgnet.com
In ovarian cancer, GnRH receptors are expressed on the surface of cancer cells, suggesting a potential for direct antitumoral effects. frontiersin.orgnih.gov In vitro studies have shown that GnRH analogs can decrease the proliferation of ovarian cancer cells. frontiersin.org While GnRH analogs are not currently standard clinical treatment for ovarian cancer, their use has been evaluated in clinical trials, showing modest efficacy in some patients with platinum-resistant ovarian cancer. frontiersin.org Studies in ovarian carcinoma resistant to platinum chemotherapy have shown that combining GnRH analogs with chemotherapy can produce cytotoxic effects and reduce tumor volume in xenografts. frontiersin.org
The expression of GnRH receptors in various cancer types, including those considered hormone-resistant, highlights the potential for this compound and its analogs as targeted therapies, either alone or in combination with other treatments. frontiersin.orgmdpi.comnih.govfrontiersin.org
Chronic Endocrine Disorders
Ongoing studies are exploring the potential of this compound, often in combination with other therapies, for the treatment of chronic endocrine disorders. swolverine.com This includes investigating its utility in hormone-resistant cancers and severe infertility cases, potentially expanding its therapeutic range. swolverine.com this compound therapy is recognized for its benefits in treating hormonal imbalances and endocrine dysfunctions within the HPG axis by stimulating the release of LH and FSH, thereby helping to restore levels of testosterone and estrogen. swolverine.com
Neurological Degeneration and Brain Function
Increasing evidence suggests that GnRH has actions in neural tissue, including neurotrophic, neuroprotective, and neuroregenerative effects. nih.govmdpi.com These findings indicate potential novel therapeutic applications for preventing and treating neurodegenerative processes associated with nervous system pathologies and trauma. nih.govmdpi.com Both growth hormone (GH) and GnRH have demonstrated potent neurotrophic, neuroprotective, and neuroregenerative actions, with positive behavioral and cognitive effects also associated with their administration. nih.gov Research suggests the possibility of a multifactorial therapy combining GH and GnRH for neural damage or neurodegenerative diseases, although this potential remains largely unexplored in combined applications to date. nih.govmdpi.com Studies have also begun to explore brain functional changes in individuals with conditions related to early HPG axis activation, suggesting potential alterations in cognitive and emotional processes. frontiersin.orgmdpi.com Neurological degeneration may potentially be mitigated by blocking the synthesis and secretion of LH, which GnRH analogs like this compound may help achieve. corepeptides.com
Gastrointestinal and Neurodegenerative Disorders (Emerging Research)
Emerging literature suggests a link between GnRH and gastrointestinal motility, potentially explaining why some individuals treated with GnRH analogs experience gastrointestinal dysmotility. nih.gov Research has also hypothesized that elevated LH levels may stimulate amyloid generation, which is associated with neurodegenerative disorders such as Alzheimer's disease. nih.govoup.com Studies have shown lower rates of neurodegenerative diseases in men with prostate cancer treated with GnRH agonists, suggesting a potential protective mechanism of GnRH analog therapy. nih.gov While current clinical practice does not typically utilize GnRH analogs for treating gastrointestinal or neurodegenerative disorders, ongoing research may broaden their applications to non-reproductive areas. nih.gov Some studies have described the presence of autoantibodies against GnRH and a reduction of GnRH and its receptor in enteric neurons in patients with gastrointestinal complaints, suggesting a potential link between autoantibody development against GnRH and neuron degeneration and gastrointestinal symptoms in a subgroup of patients, warranting further research. nih.gov
Development of New Formulations and Delivery Systems
Advancements in drug delivery systems are significantly impacting the administration of this compound and its analogs, aiming to enhance efficacy, improve patient convenience, and optimize drug release profiles. datainsightsmarket.comverifiedmarketresearch.comgiiresearch.comresearchgate.net
Sustained-Release Systems and Oral Formulations
The development of sustained-release formulations, such as implants and long-acting injectables, is crucial for improving patient compliance and convenience, as GnRH analog treatments often require continuous or repeated administration. mdpi.comgoogle.comresearchgate.net These formulations aim to deliver this compound over prolonged periods, eliminating the need for frequent injections and potentially increasing dosage accuracy. google.comresearchgate.net While injectable formulations are currently the primary method of delivery, research is ongoing into alternative routes. datainsightsmarket.comverifiedmarketresearch.com The development of oral GnRH small molecule antagonists is a promising area, and optimizing the delivery of peptide-based antagonists like this compound via oral routes through strategies such as peptide conjugation and encapsulation in nanoparticles is also being investigated to improve patient compliance. mdpi.comresearchgate.net
Nanotechnology-Based GnRH Analogs
Nanotechnology is emerging as a promising approach for the targeted delivery of GnRH analogs. bioscientifica.comfrontiersin.orgfrontiersin.orgmdpi.com Conjugating GnRH or its analogs to the surface of nanoparticles has shown enhanced uptake by GnRH receptor-positive cells, reduced accumulation in normal tissues, and improved aqueous solubility of the delivery system. bioscientifica.com Nanotechnology-based platforms, including polymeric drug delivery systems, dendrimers, micelles, lipid-based nanoformulations, inorganic systems, and nanogels, are being explored for delivering therapeutics targeting the GnRH receptor, particularly in cancer treatment. bioscientifica.comfrontiersin.org Studies have demonstrated that conjugating GnRH analogs to nanoparticles can significantly increase their antitumor activity while reducing accumulation in healthy tissues, leading to a reduction in adverse effects. bioscientifica.com Nano-formulated GnRH has also shown effectiveness in improving reproductive outcomes in farm animals, sometimes achieving similar or better results with reduced hormone dosages compared to conventional methods. researchgate.netfrontiersin.orgmdpi.com
Addressing Challenges in this compound Research and Application
Research into this compound continues to evolve, exploring its potential beyond traditional reproductive applications. Emerging areas include its possible impact on stress responses, circadian rhythms, and metabolic regulation, suggesting a broader interplay between the nervous and endocrine systems. themunicheye.com this compound is also being investigated for its potential implications in cancer research, particularly in hormone-sensitive cancers like breast and prostate cancers, by potentially influencing the growth and proliferation of these cells through modulating gonadotropin release and downstream hormonal signaling. themunicheye.com
Despite promising avenues, several challenges remain in this compound research and its clinical application. These challenges encompass aspects of long-term safety assessment and navigating the regulatory landscape for both research and clinical use.
Long-Term Safety and Side Effects
Addressing the long-term safety and potential side effects of this compound and its analogs is a critical area of ongoing research. While generally considered safe for specific uses, understanding the effects of prolonged exposure remains a focus. Studies on GnRH agonists, which include analogs of this compound, have indicated that long-term therapy can lead to side effects related to hypogonadism, such as hot flashes, fatigue, weight gain, and decreased libido. nih.gov More significantly, long-term use of GnRH agonists has been associated with metabolic abnormalities, weight gain, potential worsening of diabetes, and osteoporosis. nih.gov
Research into the long-term effects of these compounds, particularly in specific populations like children treated for central precocious puberty, has yielded inconsistent results regarding weight changes, highlighting the need for further prospective controlled studies. nih.gov Challenges in assessing long-term safety include the need for extended follow-up periods and comprehensive data collection to identify rare or delayed adverse events. For instance, ovarian cancer has rarely been reported in individuals treated for infertility, and while a direct link to treatments like this compound is not definitively established, it underscores the importance of continued monitoring and research into potential long-term risks. mskcc.org
From a research perspective, challenges exist in accurately measuring and attributing long-term effects, especially when this compound is used in combination with other therapies or in complex patient populations. The transient nature and rapid metabolism of this compound itself can also make studying its direct long-term impact challenging compared to longer-acting synthetic analogs. mims.comdrugbank.com
Regulatory Considerations for Research and Clinical Use
Regulatory considerations play a significant role in the research and application of this compound. The regulatory requirements for GnRH analogs are stringent, partly because they are compared to established treatments like surgical castration which has a 100% success rate in achieving certain hormonal outcomes. nih.gov The unique mechanism of action of GnRH analogs, involving initial stimulation followed by desensitization of pituitary receptors, adds complexity to the design and organization of clinical registration trials. nih.gov
Challenges in the regulatory pathway include demonstrating therapeutic equivalence for new formulations or generic versions. nih.gov Furthermore, the discontinuation of previously available FDA-approved this compound products in the US for reasons that may relate to patient population size and insurance coverage highlights potential market and access challenges that can influence regulatory and commercial viability. umaryland.edu
For research purposes, particularly for novel applications or in vulnerable populations, navigating ethical review boards (IRB) and obtaining investigational new drug (IND) approvals can be complex and time-consuming. umaryland.edu The need for robust safety data, especially concerning long-term exposure and potential rare side effects, directly impacts the regulatory approval process for new indications or extended use of this compound. nih.govnih.gov Regulatory bodies require comprehensive data on pharmacokinetics, pharmacodynamics, efficacy, and safety from well-designed clinical trials before approving a drug for widespread clinical use. The challenges in conducting long-term studies, as mentioned previously, can therefore directly impact the ability to meet these regulatory requirements.
Q & A
Basic Research Questions
Q. What experimental designs are appropriate to evaluate Gonadorelin’s efficacy in ovulation induction?
- Methodology : Use randomized controlled trials (RCTs) comparing this compound-treated and untreated groups, with ovulation timing monitored via ultrasound and hormonal assays. Statistical analyses should include ANOVA for parametric data (e.g., ovulation intervals) and Chi-squared tests for fertility rates. Seasonal variability (e.g., breeding cycles) must be controlled .
- Example : A study in horses demonstrated 85% ovulation within 48 hours post-injection, with seasonal efficiency differences (75.9% in early vs. 89.9% in mid/late seasons) .
Q. How should researchers address quality control challenges in synthesizing this compound for preclinical studies?
- Methodology : Follow USP <1503> guidelines to assess impurities (e.g., oligomers, aggregates) using HPLC and mass spectrometry. Compare batches with reference standards and validate stability under storage conditions. Structural confirmation via NMR and amino acid sequencing is critical .
- Key Consideration : Ensure polymer identification (covalent vs. non-covalent aggregates) to mitigate safety risks .
Q. What protocols are recommended for this compound stimulation tests in pediatric endocrinology?
- Methodology : Administer standardized doses (e.g., 2.5 µg/kg) and measure LH/FSH peaks at baseline and post-stimulation. Adjust for confounding variables like BMI; overweight subjects may show attenuated LH responses, requiring stratified analysis .
- Data Interpretation : In idiopathic central precocious puberty (CPP), overweight girls exhibited lower peak LH (8.95 ± 2.85 U/L vs. 11.97 ± 8.42 U/L, p<0.01) .
Q. What preclinical safety assessments are critical for this compound-based therapies?
- Methodology : Conduct teratogenicity studies in rodents (e.g., rats, rabbits) at doses ≥70× human equivalents. Monitor fetal viability, malformations, and maternal toxicity. Clinical data from pregnant patients (n=47) showed no adverse effects, but post-marketing surveillance is advised .
Advanced Research Questions
Q. How does body composition influence this compound-induced gonadotropin secretion in metabolic disorders?
- Methodology : Stratify subjects by BMI/body fat percentage and correlate with LH/FSH response kinetics. Use multivariate regression to isolate hormonal effects from metabolic confounders (e.g., leptin, insulin resistance) .
- Contradiction : Overweight girls with CPP had 0.89 odds ratio for reduced LH peaks (p=0.02), suggesting adiposity may dampen GnRH sensitivity .
Q. What mechanisms underlie this compound’s dual role in cancer therapy (e.g., prostate/breast cancer suppression vs. ovarian stimulation)?
- Methodology : In vitro models to assess dose-dependent effects: pulsatile low doses stimulate gonadotropins, while continuous high doses downregulate GnRH receptors, suppressing estrogen/testosterone. For cancer, evaluate apoptosis markers (e.g., caspase-3) and cell cycle arrest (e.g., p21) .
- Contradiction : this compound may reduce breast cancer risk by 50–70% via estrogen suppression , yet its use in ovulation induction requires estrogen elevation .
Q. How can pulsatile this compound delivery systems (e.g., OmniPod pump) be optimized for hypogonadotropic hypogonadism?
- Methodology : Use adaptive trial designs with interim analyses (e.g., after 9–12 patients/arm) to adjust dosing. Validate pump reliability for subcutaneous pulsatility (e.g., LutrePulse®) and compare bioavailability vs. intravenous routes .
- Example : The OmniPod pump showed superior patient compliance in Phase III trials, addressing unmet needs in rare HH populations .
Q. How should researchers resolve contradictions in this compound’s efficacy across studies (e.g., variable ovulation rates, azoospermia reports)?
- Methodology : Perform meta-analyses to identify moderators (e.g., species, dosing intervals, comorbidities). For azoospermia (93% sperm reduction in male models), validate findings across species and assess recovery post-treatment .
- Data Gaps : Seasonal and demographic variability in ovulation induction vs. consistent azoospermia in preclinical models highlight context-dependent outcomes.
Methodological Guidelines
- Statistical Analysis : Use non-parametric tests (e.g., Wilcoxon) for skewed data and adjust for multiple comparisons .
- Ethical Compliance : Align with FDA/EMA guidelines for reproductive studies, including informed consent for vulnerable populations (e.g., pediatric CPP) .
- Data Reporting : Follow CONSORT standards for RCTs, detailing inclusion/exclusion criteria, blinding protocols, and adverse events .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
